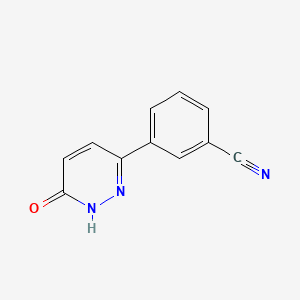

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Vue d'ensemble

Description

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile: is an organic compound with the molecular formula C11H7N3O It is characterized by a pyridazinone ring fused to a benzonitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzonitrile with hydrazine derivatives, followed by cyclization to form the pyridazinone ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the pyridazinone ring.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential to form novel compounds.

Biology and Medicine:

- Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

- Used in the development of new therapeutic agents.

Industry:

- Potential applications in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile in biological systems involves its interaction with specific molecular targets. The pyridazinone ring can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity.

Comparaison Avec Des Composés Similaires

- 3-(6-Oxo-1,6-dihydro-3-pyridazinyl)benzonitrile

- 3-(6-Oxo-1,6-dihydro-2-pyridazinyl)benzonitrile

- 3-(6-Oxo-1,6-dihydro-4-pyridazinyl)benzonitrile

Uniqueness:

- The specific positioning of the nitrile group and the pyridazinone ring in 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile imparts unique reactivity and biological activity compared to its analogs.

- The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.

Activité Biologique

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H7N3O

- Molecular Weight : 197.19 g/mol

- CAS Number : 52240-08-1

- IUPAC Name : 3-(6-oxo-1H-pyridazin-3-yl)benzonitrile

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Phosphodiesterase Inhibition : The compound has been noted for its potential as a phosphodiesterase (PDE) inhibitor, particularly PDE4. PDE4 plays a crucial role in regulating inflammatory responses by hydrolyzing cyclic AMP (cAMP), a secondary messenger involved in numerous signaling pathways. Inhibition of PDE4 can lead to increased levels of cAMP, resulting in reduced inflammation and modulation of immune responses .

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Table 1: Biological Activity Overview

Case Study 1: PDE4 Inhibition in Asthma Models

In a study evaluating PDE4 inhibitors for asthma treatment, compounds similar to this compound demonstrated significant efficacy in reducing airway hyperreactivity and eosinophilic inflammation in murine models. The results indicated that these compounds could effectively reduce pro-inflammatory cytokines such as IL-4 and IL-5, highlighting their potential therapeutic application in chronic respiratory diseases .

Case Study 2: Anticancer Activity

Research on structurally related compounds has shown promising results in various cancer cell lines. For instance, a compound with similar dihydropyridazine moiety exhibited significant cytotoxicity against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, with IC50 values indicating potent activity at low concentrations. These findings suggest that this compound may also possess similar anticancer properties .

Propriétés

IUPAC Name |

3-(6-oxo-1H-pyridazin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-8-2-1-3-9(6-8)10-4-5-11(15)14-13-10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFIYPRKBSENAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNC(=O)C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.